Ercalcitriol vs. Paricalcitol: Equivalent PTH Suppression with Significantly Lower Serum Calcium Elevation
In a network meta-analysis of nine randomized controlled trials comprising 1,426 patients with non-dialysis chronic kidney disease, extended-release ercalcitriol (ERC) demonstrated statistically non-inferior PTH reduction compared to paricalcitol (PCT). Notably, PCT treatment significantly increased serum calcium levels by 0.30 mg/dL versus placebo (95% CI: 0.21 to 0.40 mg/dL), whereas ERC treatment showed no significant calcium elevation (effect size: 0.10 mg/dL; 95% CI: -0.03 to 0.23 mg/dL). The direct calculated difference between PCT and ERC was 0.2 mg/dL higher calcium with PCT (95% CI: -0.37 to -0.04 mg/dL), a statistically significant difference favoring ercalcitriol's reduced hypercalcemic burden [1].
| Evidence Dimension | Serum calcium elevation (effect size vs. placebo) in ND-CKD patients with SHPT |
|---|---|
| Target Compound Data | Ercalcitriol: 0.10 mg/dL (95% CI: -0.03 to 0.23 mg/dL) – not statistically significant |
| Comparator Or Baseline | Paricalcitol: 0.30 mg/dL (95% CI: 0.21 to 0.40 mg/dL) – statistically significant |
| Quantified Difference | Paricalcitol increases calcium by 0.2 mg/dL more than ercalcitriol (95% CI: -0.37 to -0.04 mg/dL) |
| Conditions | Network meta-analysis of 9 RCTs, 1,426 patients with non-dialysis CKD and SHPT |
Why This Matters
For procurement decisions in CKD-focused research programs, ercalcitriol offers equivalent therapeutic efficacy with reduced hypercalcemia risk, enabling studies requiring chronic dosing or calcium-sensitive patient populations.
- [1] Gunnarsson J, Lauppe R, Csomor P, Grava A, Soro M. Indirect Comparison of Treatments for Secondary Hyperparathyroidism Through a Network Meta-Analysis. Journal of the American Society of Nephrology. 2020;31(10S):159. DOI: 10.1681/ASN.20203110S1159b. View Source
